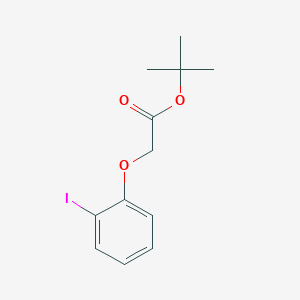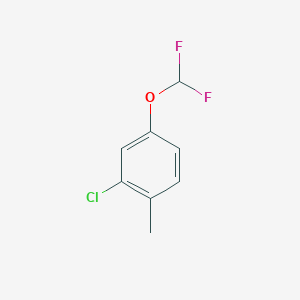
2-Chloro-4-(difluoromethoxy)-1-methylbenzene
Overview
Description
“2-Chloro-4-(difluoromethoxy)-1-methylbenzene” is a chemical compound. However, there is limited information available about this specific compound. Similar compounds such as “2-Chloro-4-(difluoromethoxy)pyridine” and “2-chloro-4-(difluoromethoxy)aniline” are known12. These compounds are used in various chemical reactions and have specific physical and chemical properties.
Synthesis Analysis
The synthesis of “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” is not explicitly mentioned in the available resources. However, similar compounds like “2-chloro-4-(difluoromethoxy)aniline” are synthesized and used in various chemical reactions2. The synthesis of these compounds often involves complex chemical reactions.Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” is not directly available. However, the InChI code for a similar compound, “2-chloro-4-(difluoromethoxy)aniline”, is 1S/C7H6ClF2NO/c8-5-3-4 (12-7 (9)10)1-2-6 (5)11/h1-3,7H,11H22. This provides some insight into the molecular structure of similar compounds.Chemical Reactions Analysis
The specific chemical reactions involving “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” are not mentioned in the available resources. However, similar compounds are known to participate in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” are not directly available. However, similar compounds like “2-chloro-4-(difluoromethoxy)aniline” have a molecular weight of 193.58 and are liquid at room temperature2.Safety And Hazards
The safety and hazards associated with “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” are not directly available. However, similar compounds like “2-chloro-4-(difluoromethoxy)aniline” are associated with certain hazards. They have the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H3352.
Future Directions
The future directions for “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” are not directly available. However, similar compounds are used in various chemical reactions and their future directions can be studied2.
Please note that the information provided is based on similar compounds due to the limited availability of direct information on “2-Chloro-4-(difluoromethoxy)-1-methylbenzene”. For more accurate and specific information, further research and analysis would be required.
properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOYJYWQCSLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(difluoromethoxy)-1-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



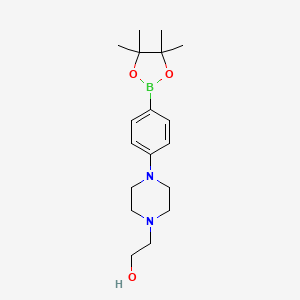
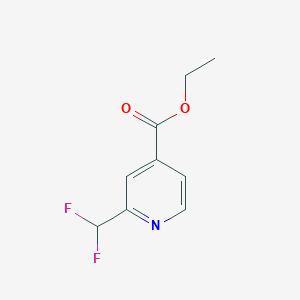
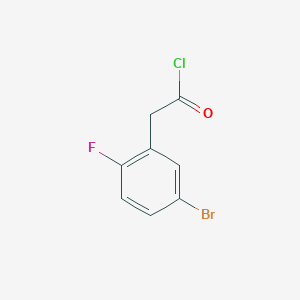
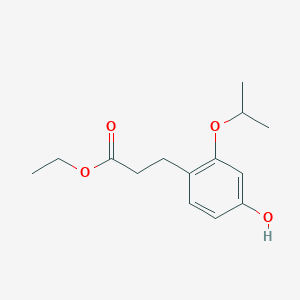
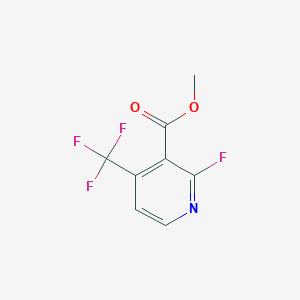
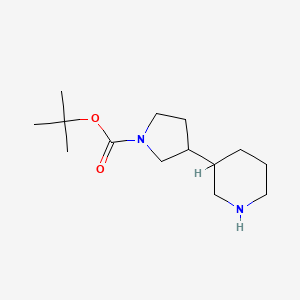
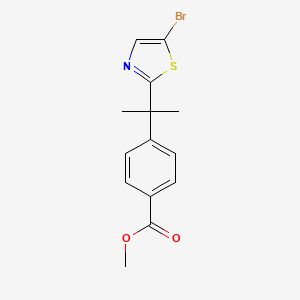
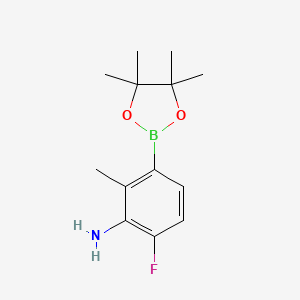
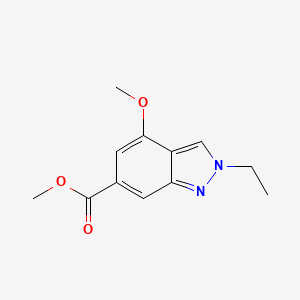
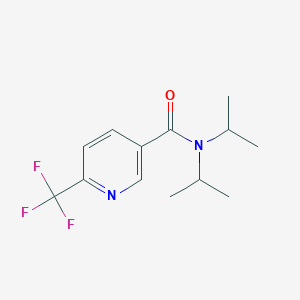
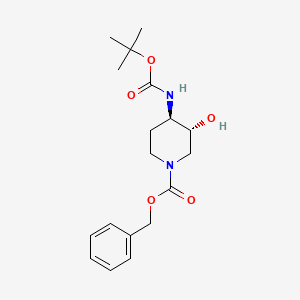
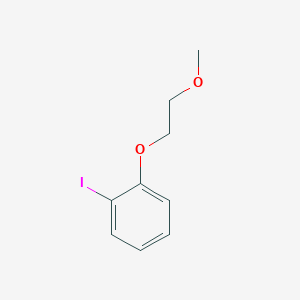
![tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B1397095.png)
